molecular formula C7H13NO3 B1380164 3-Acetamido-2,2-dimethylpropanoic acid CAS No. 80253-47-0

3-Acetamido-2,2-dimethylpropanoic acid

Cat. No.: B1380164
CAS No.: 80253-47-0
M. Wt: 159.18 g/mol
InChI Key: MUGGYLDPNUJPRL-UHFFFAOYSA-N
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Description

3-Acetamido-2,2-dimethylpropanoic acid: is an organic compound with the molecular formula C7H13NO3 It is a derivative of propanoic acid, featuring an acetamido group and two methyl groups attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamido-2,2-dimethylpropanoic acid typically involves the acylation of 2,2-dimethylpropanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Acetamido-2,2-dimethylpropanoic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetamido group to an amine group, resulting in the formation of 3-amino-2,2-dimethylpropanoic acid.

    Substitution: The compound can participate in substitution reactions, where the acetamido group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 3-amino-2,2-dimethylpropanoic acid.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: 3-Acetamido-2,2-dimethylpropanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and pharmaceuticals.

Biology: In biological research, this compound is utilized in the study of enzyme-substrate interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic reactions.

Medicine: The compound has potential applications in drug development, particularly in the design of novel therapeutic agents. Its unique structure allows for the exploration of new pharmacological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 3-Acetamido-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, modulating cellular processes and signaling pathways.

Comparison with Similar Compounds

    3-Amino-2,2-dimethylpropanoic acid: Similar structure but with an amino group instead of an acetamido group.

    2,2-Dimethylpropanoic acid: Lacks the acetamido group, making it less reactive in certain chemical reactions.

    3-Acetamido-2-methylpropanoic acid: Similar but with only one methyl group attached to the second carbon atom.

Uniqueness: 3-Acetamido-2,2-dimethylpropanoic acid is unique due to the presence of both the acetamido group and two methyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

IUPAC Name

3-acetamido-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-5(9)8-4-7(2,3)6(10)11/h4H2,1-3H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGGYLDPNUJPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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